4-(3-Aminophenyl)morpholin-3-one

Catalog No.
S980784
CAS No.
1082495-22-4
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Aminophenyl)morpholin-3-one

CAS Number

1082495-22-4

Product Name

4-(3-Aminophenyl)morpholin-3-one

IUPAC Name

4-(3-aminophenyl)morpholin-3-one

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7,11H2

InChI Key

IABQKUMPNMOSKF-UHFFFAOYSA-N

SMILES

C1COCC(=O)N1C2=CC=CC(=C2)N

Canonical SMILES

C1COCC(=O)N1C2=CC=CC(=C2)N

Synthesis of Rivaroxaban

Preparation of Imidazothiazoles as Protein Kinase Inhibitors

Preparation of Various Morpholine Based Pharmaceuticals

Preparation of 4-(4-Nitrophenyl)morpholin-3-one

Preparation of 4-(4-Aminophenyl)morpholin-3-one via a Novel Process

4-(3-Aminophenyl)morpholin-3-one is a chemical compound notable for its unique structure, which includes a morpholine ring and an amino group attached to a phenyl ring. Its molecular formula is C11_{11}H12_{12}N2_{2}O, and it has a molecular weight of approximately 188.23 g/mol. The compound is recognized for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets, particularly protein kinases, which are crucial in cellular signaling pathways.

  • Oxidation: This involves the conversion of the amine group to an oxo-compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reducing agents like lithium aluminum hydride can be used to convert the compound into various amines or reduced derivatives.
  • Substitution: Nucleophilic substitution reactions can introduce alkyl or aryl groups at specific positions on the molecule, typically utilizing alkyl halides in the presence of a base .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.
  • Substitution Conditions: Nucleophilic substitution with alkyl halides.

Major Products Formed

  • Oxidation: Corresponding oxo-compounds.
  • Reduction: Amines or other reduced derivatives.
  • Substitution: Alkyl or aryl-substituted derivatives.

The compound exhibits significant biological activity, particularly in the inhibition of protein kinases. Protein kinases are enzymes that add phosphate groups to proteins, a process known as phosphorylation, which is essential for regulating cellular functions such as growth and differentiation. By binding to the active sites of these enzymes, 4-(3-Aminophenyl)morpholin-3-one inhibits their activity, potentially disrupting critical signaling pathways involved in cancer progression and other diseases .

Mechanism of Action

At the molecular level, this compound's inhibitory effects stem from its ability to prevent the phosphorylation of target proteins. This interference alters gene expression by affecting transcription factors and other regulatory proteins. Additionally, it may interact with various biomolecules like receptors and transporters, influencing broader cellular functions.

The synthesis of 4-(3-Aminophenyl)morpholin-3-one typically involves the reaction between 3-aminophenol and morpholine under controlled conditions. This reaction is often conducted in an inert atmosphere to minimize side reactions.

Synthetic Routes

  • Reaction of 3-Aminophenol with Morpholine:
    • Conditions: Use of suitable catalysts and controlled temperature.
    • Yield Optimization: Advanced reactors and precise separation techniques are employed for industrial production to enhance yield and purity .

4-(3-Aminophenyl)morpholin-3-one has diverse applications across several fields:

  • Medicinal Chemistry: Potential therapeutic applications in drug development targeting protein kinases.
  • Biological Research: Used in studies exploring cellular signaling pathways and protein interactions.
  • Chemical Industry: Serves as a building block for synthesizing more complex organic compounds .

Research indicates that 4-(3-Aminophenyl)morpholin-3-one interacts with various enzymes and proteins, particularly protein kinases. Its ability to inhibit these enzymes suggests potential applications in cancer therapy, where modulation of kinase activity can influence tumor growth and survival. Additionally, studies on its stability under different conditions reveal that prolonged exposure can lead to sustained inhibition effects on cellular functions.

Similar Compounds

Several compounds share structural similarities with 4-(3-Aminophenyl)morpholin-3-one. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-(4-Aminophenyl)morpholin-3-oneSimilar morpholine ringDifferent position of amino group affects activity
4-(4-Nitrophenyl)morpholin-3-oneContains a nitro groupExhibits different reactivity due to electron-withdrawing effect
4-(3-Oxomorpholino)benzoic acidContains a benzoic acid moietyDifferent functional groups influence solubility and reactivity
4-(4-Bromophenyl)-3-morpholinoneBromine substitution on phenyl ringHalogen substitution alters biological activity

These compounds demonstrate variations in biological activity and chemical reactivity due to differences in substituents on the phenyl ring or modifications to the morpholine structure .

XLogP3

0.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(3-Aminophenyl)morpholin-3-one

Dates

Last modified: 08-16-2023

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